molecular formula C6H9NS2 B8738471 4-Methyl-2-(methylthio)thiophen-3-amine CAS No. 88246-46-2

4-Methyl-2-(methylthio)thiophen-3-amine

Cat. No.: B8738471
CAS No.: 88246-46-2
M. Wt: 159.3 g/mol
InChI Key: IZTYASNZLWWUTD-UHFFFAOYSA-N
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Description

4-Methyl-2-(methylthio)thiophen-3-amine is a thiophene derivative featuring a methyl group at position 4, a methylthio (-SMe) group at position 2, and an amine (-NH₂) group at position 2. Thiophene-based compounds are widely studied due to their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No.

88246-46-2

Molecular Formula

C6H9NS2

Molecular Weight

159.3 g/mol

IUPAC Name

4-methyl-2-methylsulfanylthiophen-3-amine

InChI

InChI=1S/C6H9NS2/c1-4-3-9-6(8-2)5(4)7/h3H,7H2,1-2H3

InChI Key

IZTYASNZLWWUTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1N)SC

Origin of Product

United States

Comparison with Similar Compounds

Structural Differences :

  • Replaces the methylthio group (position 2) with a benzothiazole moiety fused to the thiophene ring.
  • Retains the methyl group at position 4 and the amine at position 2 (vs. position 3 in the target compound).

Functional Implications :

  • This could improve binding affinity in biological systems (e.g., enzyme inhibition) compared to the smaller methylthio group in the target compound .
  • Benzothiazoles are known for their fluorescence properties, suggesting applications in sensors or optoelectronic materials, unlike the target compound’s likely focus on agrochemicals or pharmaceuticals.

2-([2-(4-Methylphenyl)-1H-indol-3-yl]thio)ethanamine

Structural Differences :

  • Replaces the thiophene core with an indole ring.
  • Features a thioethylamine (-SCH₂CH₂NH₂) side chain instead of the direct amine and methylthio groups on thiophene.

Functional Implications :

  • Indole’s bicyclic aromatic system with a nitrogen atom enables hydrogen bonding and electronic effects distinct from thiophene. This may lead to divergent reactivity in cross-coupling or electrophilic substitution reactions .
  • The indole-thioether-amine structure (molecular weight: 282.4 g/mol) could target serotonin receptors or kinase inhibitors, whereas the target compound’s simpler structure may prioritize cost-effective synthesis for bulk applications.

2-(Thiophen-2-yl)ethylamine

Structural Differences :

  • Contains two thiophene rings linked via ethyl and methylamine groups, unlike the monosubstituted thiophene in the target compound.

Functional Implications :

  • The dual thiophene arrangement may enhance electronic delocalization, affecting redox properties or conductivity in materials science applications .
  • The branched amine (molecular weight: 223.4 g/mol) could serve as a ligand in coordination chemistry, whereas the target compound’s amine is positioned for direct derivatization (e.g., acylation or sulfonylation).

4-[4-(Diethylamino)phenyl]-N-methyl-3-nitro-4H-chromen-2-amine

Structural Differences :

  • Chromen (benzopyran) core replaces thiophene.
  • Features a nitro (-NO₂) group and diethylamino-phenyl substituents, absent in the target compound.

Functional Implications :

  • The nitro group increases electrophilicity, enabling reactivity in reduction or substitution reactions, unlike the methylthio group’s nucleophilic character.
  • Chromen derivatives are prevalent in antioxidant or anticancer research, diverging from thiophene amines’ typical roles in small-molecule drug design .

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